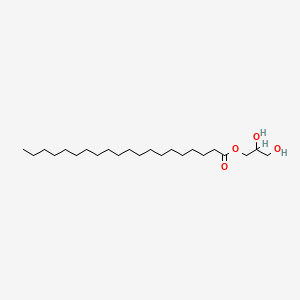

Monoeicosanoin

描述

属性

IUPAC Name |

2,3-dihydroxypropyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEKPPOFCOUEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015359 | |

| Record name | alpha-Monoarachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50906-68-8 | |

| Record name | alpha-Monoarachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Aspects of Monoeicosanoin Within Lipid Biology

Classification and Chemical Structure of Monoeicosanoin

This compound is chemically defined as a monoester of eicosanoic acid and glycerol (B35011). biocrates.comlarodan.com Its molecular formula is C23H46O4, and it has a molecular weight of approximately 386.61 g/mol . larodan.comlarodan.com

Monoacylglycerols (MAGs) are esters of the trihydric alcohol glycerol in which one of the hydroxyl groups is esterified with a fatty acid. This compound is specifically a monoacylglycerol that contains eicosanoic acid (also known as arachidic acid), which is a saturated fatty acid with a 20-carbon chain. larodan.comwikipedia.org MAGs are key intermediates in the metabolism of fats, arising from the enzymatic hydrolysis of triacylglycerols and diacylglycerols. wjgnet.comtaylorandfrancis.com The enzyme monoacylglycerol lipase (B570770) (MAGL) is primarily responsible for hydrolyzing monoacylglycerols into glycerol and a free fatty acid. nih.govflemingcollege.ca

The position of the eicosanoyl group on the glycerol backbone determines the specific isomer of this compound. There are two main stereoisomers:

1-Monoeicosanoin (α-Monoarachin): In this isomer, the eicosanoic acid is attached to one of the primary hydroxyl groups (at the sn-1 or sn-3 position) of the glycerol molecule. larodan.comcymitquimica.com Its chemical name is 2,3-dihydroxypropyl icosanoate. larodan.com

2-Monoeicosanoin (β-Monoarachin): In this isomer, the eicosanoic acid is esterified to the secondary hydroxyl group (at the sn-2 position) of glycerol.

The specific isomer can influence its metabolic fate and its role in biochemical pathways. For instance, diacylglycerol lipase preferentially produces 2-monoacylglycerols, which can then be hydrolyzed by monoacylglycerol lipase. taylorandfrancis.comtaylorandfrancis.com

Occurrence and Distribution of this compound in Biological Systems

While not as widely studied as other lipids, this compound and its precursor, eicosanoic acid, have been identified in various biological contexts.

Direct evidence for the widespread endogenous presence of this compound in mammals is limited. However, 1-Arachidoyl-rac-glycerol, a synonym for this compound, has been detected in pork muscle. caymanchem.com

The potential for its formation exists within mammalian lipid metabolism. The precursor, eicosanoic acid (arachidic acid), is a known component of animal fats. nih.gov Furthermore, mammalian cells possess the enzymatic machinery to metabolize monoacylglycerols. The enzyme monoacylglycerol lipase (MAGL), which hydrolyzes MAGs, is a key enzyme linking endocannabinoid and eicosanoid signaling pathways. nih.govnih.gov Diacylglycerol lipase (DAGL) can produce 2-monoacylglycerols from diacylglycerols. uniprot.orguniprot.org Specifically, the degradation of diacylglycerol by diacylglycerol lipase can yield monoacylglycerol, which is then acted upon by monoacylglycerol lipase to release arachidonic acid in certain pathways. nih.govallergolyon.fr This enzymatic capability suggests that if diacylglycerols containing eicosanoic acid are present, this compound could be formed as a metabolic intermediate.

This compound has been identified in the plant kingdom. Specifically, 2,3-dihydroxypropyl icosanoate (1-Monoeicosanoin) has been reported as a constituent of the flowering plant Ixora coccinea. nih.gov

The fatty acid component of this compound, arachidic acid, is found in various plant-based oils. It is a minor constituent of peanut oil (1.1–1.7%), corn oil (3%), cocoa butter (1%), cupuaçu butter (7%), and perilla oil (0–1%). wikipedia.org The presence of the precursor in these natural sources indicates the potential for this compound to exist in these or related organisms.

Additionally, the broader machinery for producing related compounds is present in diverse non-mammalian life. For example, key enzymes for eicosanoid biosynthesis, such as cyclooxygenases and lipoxygenases, are found in the genomes of marine mammals. nih.gov

Contextualization within the Broader Family of C20 Fatty Acid Derivatives

This compound is part of the large and diverse family of lipids derived from 20-carbon (C20) fatty acids. This family is dominated by the eicosanoids, which are highly potent signaling molecules. wikipedia.orgcreative-proteomics.com

Eicosanoids are primarily synthesized from polyunsaturated C20 fatty acids, with arachidonic acid (a C20:4 fatty acid) being the most common precursor in mammals. biocrates.comwikipedia.orgwikipedia.org The synthesis of eicosanoids occurs via several enzymatic pathways:

Cyclooxygenase (COX) Pathway: Produces prostanoids, which include prostaglandins (B1171923), prostacyclins, and thromboxanes. These molecules are involved in processes like inflammation and blood clotting. creative-proteomics.comthemedicalbiochemistrypage.org

Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, which are key mediators of inflammatory and immune responses. creative-proteomics.comcaymanchem.com

Cytochrome P450 (CYP) Pathway: Produces other oxygenated derivatives like epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). allergolyon.fr

In contrast to the well-known signaling roles of eicosanoids derived from polyunsaturated fatty acids, this compound is derived from the saturated C20 fatty acid, eicosanoic acid. wikipedia.orgnih.gov This structural difference—the lack of double bonds in its fatty acid chain—means that this compound does not serve as a precursor for the classical eicosanoid signaling molecules. Instead, its primary role appears to be as a metabolic intermediate in the breakdown and remodeling of glycerolipids. wjgnet.comflemingcollege.ca It represents a step in the catabolic pathway of triglycerides, ultimately yielding glycerol and the fatty acid eicosanoic acid. wjgnet.com

Relationship to Eicosanoic Acid (Arachidic Acid) Metabolism

The metabolism of this compound is intrinsically linked to the digestion and breakdown of dietary fats, specifically triglycerides containing eicosanoic acid. Eicosanoic acid is a saturated fatty acid found in various plant oils and animal fats. When these fats are consumed, they undergo hydrolysis, a process catalyzed by lipase enzymes.

The breakdown of a triglyceride does not happen in a single step. Instead, it is a sequential process:

Triglyceride Hydrolysis: Lipases first cleave one fatty acid from the triglyceride, resulting in a diacylglycerol (diglyceride) and a free fatty acid.

Diglyceride Hydrolysis: The diacylglycerol is then further hydrolyzed, removing a second fatty acid and producing a monoacylglycerol. If the original triglyceride contained eicosanoic acid, this compound can be one of the resulting monoacylglycerols. uva.esnih.gov

Monoacylglycerol Hydrolysis: The final step is the breakdown of the monoacylglycerol. This compound is hydrolyzed by the enzyme monoacylglycerol lipase (MAGL) , which cleaves the ester bond, releasing eicosanoic acid and a glycerol molecule. nih.govtocris.comresearchgate.net

This liberated eicosanoic acid can then be used by the body, primarily for energy through beta-oxidation or for the synthesis of other complex lipids. Therefore, this compound serves as a transient metabolic intermediate, essential for the complete digestion of eicosanoyl-containing triglycerides and the subsequent release of its constituent fatty acid. tocris.com

| Enzyme | Substrate(s) | Product(s) | Metabolic Role |

|---|---|---|---|

| Pancreatic Lipase / Gastric Lipase | Triglycerides, Diglycerides | Diglycerides, Monoacylglycerols (e.g., this compound), Free Fatty Acids | Initial digestion of dietary fats in the gastrointestinal tract. |

| Monoacylglycerol Lipase (MAGL) | Monoacylglycerols (e.g., this compound) | Glycerol, Free Fatty Acid (e.g., Eicosanoic Acid) | Final step in triglyceride hydrolysis, releasing the last fatty acid and glycerol. nih.govtocris.com |

Distinctions from Polyunsaturated Eicosanoids (e.g., Prostaglandins, Leukotrienes) in Signaling Pathways

A critical distinction exists between this compound and a group of lipids known as eicosanoids. While both are related to 20-carbon fatty acids, their biological roles, particularly in cell signaling, are fundamentally different.

Polyunsaturated Eicosanoids as Signaling Molecules: Eicosanoids are a large family of potent signaling molecules derived from 20-carbon polyunsaturated fatty acids (PUFAs), with arachidonic acid being the most common precursor. creative-proteomics.comwikipedia.orgreactome.org They are not stored within cells but are synthesized on-demand in response to various stimuli. creative-proteomics.com The synthesis occurs via complex enzymatic pathways, primarily:

Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes. creative-proteomics.comnih.gov

Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins. creative-proteomics.comwikipedia.org

These molecules act as local hormones (autocrine and paracrine mediators) that regulate a vast array of physiological and pathological processes, including inflammation, fever, pain perception, blood clotting, and immune responses. wikipedia.orgnih.govnih.gov They exert their effects by binding to specific G-protein coupled receptors on the cell surface, which triggers intracellular signaling cascades. nih.govwikipedia.org

This compound as a Metabolic Intermediate: In stark contrast, this compound is derived from a saturated fatty acid, eicosanoic acid. Saturated fatty acids lack the double bonds necessary to serve as substrates for the COX and LOX enzymes that generate prostaglandins and leukotrienes. creative-proteomics.comwikipedia.org

The primary role of this compound is metabolic, not signaling. It is an intermediate in the breakdown of lipids for energy and building blocks. While the enzyme that degrades this compound, MAGL, is a key regulator in a major signaling system (the endocannabinoid system), its action on this compound is purely catabolic. MAGL's primary signaling-related function is to hydrolyze the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) . tocris.comresearchgate.netnih.gov The hydrolysis of 2-AG terminates its signaling and releases arachidonic acid, which can then become a substrate for the synthesis of pro-inflammatory eicosanoids. researchgate.netnih.gov

The hydrolysis of this compound, however, simply releases eicosanoic acid, which enters metabolic pathways rather than signaling ones. There is no evidence that this compound itself binds to or activates the receptors associated with eicosanoid signaling. Its existence is transient, serving as a bridge between dietary fat and usable fatty acids.

| Feature | This compound | Polyunsaturated Eicosanoids (Prostaglandins, Leukotrienes) |

|---|---|---|

| Precursor Fatty Acid | Eicosanoic Acid (Saturated, C20:0) | Arachidonic Acid (Polyunsaturated, C20:4) and other PUFAs. wikipedia.org |

| Primary Role | Metabolic intermediate in triglyceride hydrolysis. uva.esnih.gov | Potent signaling molecules (local hormones). wikipedia.orgreactome.org |

| Synthesis Pathway | Product of lipase-mediated triglyceride breakdown. nih.gov | Synthesized on-demand via Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways. creative-proteomics.com |

| Mechanism of Action | Substrate for Monoacylglycerol Lipase (MAGL). tocris.com No known signaling receptor. | Bind to and activate specific cell surface G-protein coupled receptors. nih.gov |

| Biological Functions | Source of eicosanoic acid for energy or lipid synthesis. | Mediation of inflammation, immunity, pain, fever, blood pressure regulation. wikipedia.orgnih.gov |

Biosynthesis and Endogenous Formation of Monoeicosanoin

Precursor Fatty Acid Mobilization and Availability for Monoeicosanoin Synthesis

The formation of this compound is fundamentally dependent on the availability of its constituent fatty acid, eicosanoic acid. This involves its generation or uptake by the cell and its release from storage pools.

Pathways for Eicosanoic Acid Generation and Release

Eicosanoic acid, also known as arachidic acid, can be supplied to the cell through two primary routes: dietary intake and de novo synthesis. While not as common as shorter-chain saturated fatty acids, it is present in some dietary fats and oils. biocrates.com

Endogenously, eicosanoic acid is not synthesized from scratch but is typically formed through the elongation of shorter fatty acids, primarily palmitic acid (C16:0). uoanbar.edu.iq This elongation process occurs in the endoplasmic reticulum and involves a series of reactions catalyzed by a family of enzymes known as elongases. libretexts.orgwikipedia.org The initial substrate, a fatty acyl-CoA, undergoes a cycle of four reactions: condensation with malonyl-CoA, reduction, dehydration, and a final reduction to add two carbons to the acyl chain.

Once synthesized or acquired from the diet, eicosanoic acid is typically esterified into complex lipids, such as phospholipids (B1166683) and triacylglycerols (triglycerides), which are major components of cellular membranes and lipid droplets. mdpi.comnih.govimrpress.com The release of free eicosanoic acid from these storage forms is a critical step for its use in synthesizing other molecules, including this compound. This liberation is catalyzed by acylhydrolases, with phospholipases being key enzymes. nih.gov For instance, phospholipase A2 (PLA2) enzymes hydrolyze the sn-2 acyl bond of phospholipids, releasing the fatty acid esterified at that position. mdpi.comclinref.comsigmaaldrich.com While much of the research on PLA2 has focused on the release of the polyunsaturated arachidonic acid, these enzymes can also act on phospholipids containing saturated fatty acids. mdpi.comclinref.comsigmaaldrich.com Another pathway involves phospholipase C (PLC), which can cleave the headgroup of phospholipids to yield a diacylglycerol (DAG). nih.gov This DAG can then be acted upon by a diacylglycerol lipase (B570770) to release a free fatty acid and a monoacylglycerol. nih.gov Similarly, triacylglycerols stored in lipid droplets can be hydrolyzed by lipases, such as hormone-sensitive lipase (HSL) and monoacylglycerol lipase (MGL), to sequentially release fatty acids and glycerol (B35011). nih.gov

Subcellular Pool Dynamics of Eicosanoic Acid Precursors

The biosynthesis and metabolism of fatty acids are highly compartmentalized within the cell. The de novo synthesis of fatty acids up to palmitate occurs in the cytosol, catalyzed by the fatty acid synthase (FAS) complex. mhmedical.commhmedical.com However, the subsequent elongation of palmitate to form longer-chain fatty acids like eicosanoic acid takes place primarily in the endoplasmic reticulum (ER). libretexts.orgwikipedia.org

For eicosanoic acid to be used in metabolic pathways, it must first be activated to its coenzyme A (CoA) thioester, eicosanoyl-CoA. This activation is catalyzed by a family of enzymes called acyl-CoA synthetases (ACSLs). hmdb.ca Different ACSL isoforms have distinct subcellular localizations and substrate specificities, which helps to channel fatty acids into specific metabolic fates. For example, studies have shown that ACSL3 is localized to the trans-Golgi network and endosomes, while ACSL4 is predominantly found in the endoplasmic reticulum. nih.gov The activated eicosanoyl-CoA can then be transported within the cell, a process that may be facilitated by acyl-CoA-binding proteins (ACBPs), which have shown binding affinity for eicosanoyl-CoA. thescipub.commetanetx.org

The primary storage pools for eicosanoic acid are the phospholipids of cellular membranes (e.g., plasma membrane, ER) and the neutral lipid core of cytosolic lipid droplets. mdpi.comimrpress.comnih.gov The release of eicosanoic acid from these pools is regulated by the activation of specific lipases in these subcellular locations. For instance, cytosolic PLA2 (cPLA2) can translocate to the ER and nuclear envelope to access its phospholipid substrates. globalresearchonline.net Therefore, the dynamic interplay between synthesis in the ER, activation by ACSLs, storage in membranes and lipid droplets, and mobilization by lipases determines the availability of the eicosanoic acid precursor for this compound synthesis.

Enzymatic Mechanisms and Pathways of Monoacylglycerol Synthesis

Once eicosanoic acid is available, its esterification to a glycerol molecule to form this compound is an enzyme-catalyzed process. This can occur through several distinct metabolic routes.

Role of Acyltransferases in this compound Formation

Acyltransferases are central to the synthesis of glycerolipids, including this compound. These enzymes catalyze the transfer of an acyl group from a donor molecule, typically an acyl-CoA, to an acceptor. Several types of acyltransferases are involved in pathways that can lead to the formation of monoacylglycerols.

In the de novo synthesis of glycerolipids (the Kennedy pathway), the initial step is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) . nih.govnih.gov This enzyme acylates glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA). The subsequent acylation at the sn-2 position is carried out by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) to produce phosphatidic acid (PA). themedicalbiochemistrypage.org The substrate specificity of these enzymes is a key determinant of the fatty acid composition of the resulting glycerolipids. While some acyltransferases have broad specificity, others show a preference for certain acyl-CoAs. nih.govnih.gov

Another major pathway for glycerolipid synthesis is the monoacylglycerol (MAG) pathway , which is particularly active in enterocytes for the absorption of dietary fat but also occurs in other tissues like the liver. themedicalbiochemistrypage.orgnih.govnih.gov This pathway utilizes monoacylglycerols as substrates for monoacylglycerol acyltransferases (MGATs) , which acylate the MAG to form a diacylglycerol (DAG). themedicalbiochemistrypage.orgnih.gov The resulting DAG is then a substrate for diacylglycerol acyltransferases (DGATs) to form a triacylglycerol (TAG). nih.gov Although these enzymes primarily function to build larger glycerolipids, the reverse reactions or related lipase activities can result in monoacylglycerol formation.

Specific Enzymes Involved in this compound Esterification

The direct formation of this compound can be conceptualized through a few key enzymatic reactions:

Esterification of Glycerol : Lipases can catalyze the direct esterification of glycerol with a free fatty acid, such as eicosanoic acid, to produce this compound. globalresearchonline.netnewswise.commedcraveonline.comnih.gov This reaction is essentially the reverse of hydrolysis. The yield of monoacylglycerol versus di- or triacylglycerol can be controlled by factors such as the molar ratio of the substrates (a higher glycerol-to-fatty-acid ratio favors monoacylglycerol formation). globalresearchonline.netnewswise.com

Hydrolysis of Di- or Triacylglycerols : this compound can be formed as an intermediate during the breakdown of larger glycerolipids containing eicosanoic acid. For example, hormone-sensitive lipase (HSL) can hydrolyze a triacylglycerol to a diacylglycerol, and then the diacylglycerol to a monoacylglycerol. nih.gov The final hydrolysis of the monoacylglycerol to glycerol and a free fatty acid is then carried out by monoacylglycerol lipase (MGL) . nih.gov Therefore, the partial hydrolysis of di- or trieicosanoin would yield this compound. Lipase-catalyzed hydrolysis of oils is a common industrial method for producing monoacylglycerols. researchgate.netgoogle.com

From the Kennedy Pathway : While the Kennedy pathway primarily leads to phosphatidic acid, an intermediate, lysophosphatidic acid (1-eicosanoyl-sn-glycerol-3-phosphate), could potentially be dephosphorylated by a phosphatase to yield this compound.

The following table summarizes the key enzyme classes involved in pathways related to this compound formation.

| Enzyme Class | General Function | Potential Role in this compound Formation |

| Fatty Acid Elongases | Lengthen fatty acid chains | Synthesis of eicosanoic acid from shorter precursors (e.g., palmitic acid). libretexts.orgwikipedia.org |

| Acyl-CoA Synthetases (ACSLs) | Activate fatty acids to acyl-CoAs | Formation of eicosanoyl-CoA, the activated form needed for esterification. hmdb.ca |

| Phospholipases (e.g., PLA2) | Hydrolyze phospholipids | Release of eicosanoic acid from membrane storage pools. mdpi.comclinref.com |

| Lipases (e.g., HSL, MGL) | Hydrolyze triacylglycerols | Partial hydrolysis of trieicosanoin or dieicosanoin to yield this compound. nih.gov |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | Acylates glycerol-3-phosphate | Initiates de novo glycerolipid synthesis, potentially incorporating eicosanoyl-CoA. nih.gov |

| Monoacylglycerol Acyltransferase (MGAT) | Acylates monoacylglycerols | Primarily involved in building larger glycerolipids, but highlights the central role of monoacylglycerol intermediates in lipid metabolism. themedicalbiochemistrypage.orgnih.gov |

De Novo Synthesis versus Lipid Remodeling Pathways

The endogenous formation of this compound can be understood in the context of two major metabolic strategies for lipid synthesis: de novo synthesis and lipid remodeling.

De Novo Synthesis (Kennedy Pathway) The Kennedy pathway represents the de novo synthesis of glycerolipids from basic building blocks. nih.govnih.govresearchgate.netresearchgate.net The pathway begins with glycerol-3-phosphate, which is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. nih.gov Phosphatidic acid is a key branch point, where it can be used to synthesize various phospholipids or be dephosphorylated to diacylglycerol (DAG). researchgate.net This DAG is the precursor for triacylglycerol synthesis and the synthesis of phosphatidylcholine and phosphatidylethanolamine. nih.govresearchgate.net this compound is not a direct product of this main pathway. However, the pathway establishes the glycerolipid backbone and incorporates eicosanoic acid (as eicosanoyl-CoA) into cellular lipids, creating the precursors (di- and triacylglycerols) that can later be broken down to form this compound. Theoretically, the dephosphorylation of 1-eicosanoyl-sn-glycerol-3-phosphate (an intermediate) could directly form 1-monoeicosanoin.

Lipid Remodeling (Lands Cycle and Lipolysis) Lipid remodeling refers to the modification of existing lipid molecules. The Lands cycle is a prominent remodeling pathway that involves the deacylation of a fatty acid from a phospholipid (often by PLA2) to form a lysophospholipid, followed by reacylation with a different fatty acyl-CoA by a lysophospholipid acyltransferase (LPCAT). nih.govannualreviews.orgpnas.orgbiorxiv.orgresearchgate.net While this cycle primarily remodels phospholipids, it underscores the dynamic nature of fatty acid turnover in membranes.

More directly relevant to this compound formation is the remodeling of triacylglycerols through lipolysis. nih.gov Cells continuously break down and resynthesize TAGs stored in lipid droplets. During lipolysis, enzymes like HSL and adipose triglyceride lipase (ATGL) hydrolyze TAGs to DAGs and then to MAGs. nih.gov If the TAG pool contains trieicosanoin, its partial, controlled hydrolysis would directly generate this compound. This represents a key remodeling pathway where stored complex lipids are processed to yield simpler signaling or metabolic intermediates. The monoacylglycerol pathway, which re-esterifies MAGs to form TAGs, can be seen as the other half of this remodeling loop. themedicalbiochemistrypage.orgnih.gov

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of monoacylglycerols, and by extension this compound, is a tightly regulated process. This regulation occurs at multiple levels, including the expression of the synthetic enzymes and the modulation of their catalytic activity. These control mechanisms ensure that the production of these signaling lipids is spatially and temporally appropriate.

Transcriptional and Post-Translational Regulation of Synthetic Enzymes

The primary enzymes responsible for the synthesis of 2-monoacylglycerols are the diacylglycerol lipases, DAGLα and DAGLβ. Their activity is controlled through both transcriptional and post-translational mechanisms.

Transcriptional Regulation: The expression of the gene encoding for DAGLα, DAGLA, is subject to transcriptional control. Studies have shown that the expression of DAGLA is significantly downregulated during the differentiation of neural stem cells. nih.govscielo.br This dynamic regulation is crucial for processes such as axonal growth and guidance during development. scielo.br

Research has identified a core promoter region in the DAGLA gene that contains regulatory elements. nih.govscielo.br One key transcription factor that binds to a GC-box within this promoter is the Specificity protein 1 (Sp1) . nih.govscielo.br Sp1 has been shown to promote the expression of DAGLA in neural stem cells. A mutation in the GC-box that prevents Sp1 binding leads to a reduction in DAGLA promoter activity. nih.govscielo.br Furthermore, the levels of Sp1 itself are downregulated during neuronal differentiation, mirroring the expression pattern of DAGLA. nih.govscielo.br This indicates that Sp1 is a critical transcriptional activator for DAGLα synthesis in specific cellular contexts.

Post-Translational Regulation: Post-translational modifications provide a more rapid mechanism for regulating enzyme activity. DAGLα is known to be regulated by phosphorylation. The enzyme Calcium/calmodulin-dependent protein kinase II (CaMKII) can phosphorylate DAGLα at two specific serine residues, Ser-782 and Ser-808. caymanchem.com This phosphorylation event has an inhibitory effect on the catalytic activity of DAGLα. caymanchem.com This suggests a mechanism where cellular signals that activate CaMKII can lead to a decrease in the synthesis of 2-monoacylglycerols.

The table below summarizes the key regulatory mechanisms for DAGLα.

| Regulatory Mechanism | Effector Molecule | Effect on DAGLα | Reference |

| Transcriptional | |||

| Activation | Specificity protein 1 (Sp1) | Increases gene expression | nih.gov, scielo.br |

| Post-Translational | |||

| Inhibition | CaMKII-mediated phosphorylation | Decreases enzyme activity | caymanchem.com |

Allosteric Modulation and Feedback Mechanisms

The activity of lipases can also be fine-tuned through allosteric modulation and feedback from their products or downstream metabolites.

Allosteric Modulation: Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site, leading to a change in the enzyme's conformation and activity. While specific allosteric modulators for DAGLα are not extensively characterized, the concept of allosteric regulation of lipases is well-established. nih.gov It has been proposed that 2-monoacylglycerols themselves can act as allosteric modulators of lipases, creating a feedback loop. nih.gov In this model, the product of the reaction could bind to an allosteric site on the enzyme, modulating its activity and substrate selectivity. nih.gov This would allow the cell to precisely control the levels and types of monoacylglycerols being produced.

Feedback Mechanisms: Feedback regulation is a crucial aspect of metabolic pathways. In the context of monoacylglycerol synthesis, a significant feedback mechanism involves the subsequent metabolism of the product. For instance, the product 2-AG is degraded by the enzyme monoacylglycerol lipase (MGL) . nih.gov The activity of MGL, therefore, limits the duration and magnitude of 2-AG signaling, creating an indirect feedback loop on the pathway. nih.gov Inhibition of MGL leads to an accumulation of 2-AG, demonstrating the importance of this degradative step in controlling product levels. wikipedia.org

Furthermore, the products of MGL activity are a free fatty acid and glycerol. scielo.br In the case of 2-AG degradation, the liberated arachidonic acid can be a substrate for the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. This creates a complex signaling network where the product of one enzymatic reaction becomes the substrate for another, with the final products potentially influencing the initial synthetic steps. Inhibition of DAGLα has been shown to reduce the levels of its product 2-AG, which is a direct consequence of blocking the synthetic pathway and a form of product-level feedback.

The table below outlines the potential allosteric and feedback mechanisms governing monoacylglycerol synthesis.

| Regulatory Type | Mechanism | Potential Effect on this compound Synthesis | Reference |

| Allosteric Modulation | Product (2-monoacylglycerol) binding to an allosteric site on DAGL. | Modulation of DAGL activity and/or substrate selectivity. | nih.gov |

| Feedback Mechanism | Degradation of monoacylglycerols by Monoacylglycerol Lipase (MGL). | Limits the accumulation and signaling of this compound. | nih.gov |

| Feedback Mechanism | Downstream metabolism of the fatty acid product (e.g., to prostaglandins). | Complex interplay with other signaling pathways that could indirectly influence precursor availability. |

Metabolic Fate and Catabolism of Monoeicosanoin

Enzymatic Hydrolysis of Monoeicosanoin

The initial and rate-limiting step in the catabolism of this compound is its hydrolysis into eicosanoic acid and glycerol (B35011). This reaction is catalyzed by a class of enzymes known as lipases.

Role of Monoacylglycerol Lipases (MAGL) in this compound Degradation

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the breakdown of monoacylglycerols, including this compound. mdpi.comuniprot.org MAGL is a serine hydrolase that specifically cleaves the ester bond of monoacylglycerols, releasing a free fatty acid and glycerol. mdpi.comuniprot.org This enzyme is recognized for its role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), but it also hydrolyzes a variety of other monoacylglycerols. mdpi.comoncotarget.com The action of MAGL on this compound is crucial for liberating eicosanoic acid, making it available for energy production or incorporation into other lipids. oncotarget.com

Involvement of Other Lipases and Esterases in this compound Hydrolysis

While MAGL is a primary enzyme for monoacylglycerol hydrolysis, other lipases and esterases also contribute to the breakdown of this compound. In the gastrointestinal tract, dietary glycerides are initially acted upon by gastric and pancreatic lipases. europa.euresearchgate.net Pancreatic lipase hydrolyzes triglycerides to free fatty acids and 2-monoacylglycerols. researchgate.netlumenlearning.com These 2-monoacylglycerols, including 2-eicosanoin, can then be hydrolyzed by other enzymes like carboxyl ester lipase (CEL), which is capable of breaking down monoglycerides (B3428702). researchgate.net Within cells, various carboxylesterases present in most tissues, with high concentrations in the liver and gastrointestinal tract, can also hydrolyze monoacylglycerols that may escape the action of more specific lipases. europa.eu

Downstream Metabolites of this compound

The hydrolysis of this compound yields two primary metabolites: eicosanoic acid and glycerol. These molecules then enter distinct metabolic pathways.

Release of Eicosanoic Acid and Glycerol Upon Hydrolysis

The enzymatic cleavage of this compound results in the stoichiometric release of one molecule of eicosanoic acid and one molecule of glycerol. uniprot.org This process is essential for the absorption of these components from the diet and for their utilization within cells. europa.eu The released glycerol can be readily absorbed and enter central metabolic pathways. lumenlearning.com

Subsequent Entry of Eicosanoic Acid into Beta-Oxidation or Other Lipid Pathways

Once released, eicosanoic acid, a 20-carbon saturated fatty acid, is primarily catabolized through beta-oxidation. This process occurs within the mitochondria and, for very long-chain fatty acids, also in peroxisomes. wikipedia.org Beta-oxidation systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orgchegg.com For eicosanoic acid, this process involves nine cycles of beta-oxidation. brainly.com The resulting acetyl-CoA can then enter the citric acid cycle for further energy generation. wikipedia.orgbrainly.com

Alternatively, eicosanoic acid can be incorporated into other lipid molecules through various synthesis pathways. allergolyon.fr It can also be a precursor for the synthesis of other bioactive lipids, although this is more prominent for unsaturated fatty acids like arachidonic acid. allergolyon.frwikipedia.orgmdpi.com

Cellular and Subcellular Localization of this compound Catabolic Machinery

The enzymes and metabolic pathways involved in the breakdown of this compound are distributed across different cellular and subcellular compartments.

The initial hydrolysis of dietary this compound occurs in the lumen of the small intestine, catalyzed by pancreatic lipases and carboxyl ester lipase. researchgate.netlumenlearning.com Within the intestinal epithelial cells, absorbed monoacylglycerols are further metabolized. nih.gov

Inside various cell types, particularly hepatocytes in the liver, MAGL and other esterases are found. oncotarget.comeuropa.eunih.gov MAGL is a membrane-bound enzyme, often associated with the endoplasmic reticulum. mdpi.com

The subsequent beta-oxidation of eicosanoic acid predominantly takes place in the mitochondrial matrix. wikipedia.org For very long-chain fatty acids, the initial cycles of beta-oxidation can also occur in peroxisomes. wikipedia.org The enzymes of the citric acid cycle and the electron transport chain, which utilize the products of beta-oxidation, are also located within the mitochondria. wikipedia.org The synthesis of other lipids from eicosanoic acid occurs in the endoplasmic reticulum and other cellular membranes. allergolyon.fr

Regulation of this compound Catabolism

The breakdown of this compound is intricately regulated, primarily through the modulation of the enzymes responsible for its hydrolysis. This regulation ensures that the release of eicosanoic acid and glycerol is coordinated with the cell's metabolic state and signaling requirements. The key enzyme in this process is monoacylglycerol lipase (MGL), which catalyzes the final step in the hydrolysis of triacylglycerols. wikipedia.orgnih.gov

Lipolysis is a sequential process involving at least three lipases: adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL). wikipedia.orgnih.gov ATGL and HSL hydrolyze triacylglycerols and diacylglycerols, respectively, to produce the monoacylglycerol substrate, such as this compound, for MGL. nih.govnih.gov Therefore, factors regulating ATGL and HSL indirectly control the availability of substrate for MGL and thus the rate of this compound catabolism.

Hormonal control is a primary driver of this cascade. During periods of energy demand, such as fasting or exercise, hormones like catecholamines (epinephrine and norepinephrine) and glucocorticoids stimulate lipolysis. wikipedia.orgnih.gov Catecholamines bind to receptors on the adipocyte surface, leading to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). wikipedia.orgnih.gov PKA then phosphorylates and activates HSL. nih.gov Conversely, in the fed state, insulin (B600854) suppresses lipolysis, reducing the substrate supply for MGL. wikipedia.orgnih.gov

MGL activity can also be influenced by other factors. For instance, certain cysteine residues (Cys201, Cys208, and Cys242) in the MGL enzyme are crucial for its catalytic activity and can be targeted by inhibitors. MGL is also the primary enzyme for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG), a 20-carbon monoacylglycerol similar to this compound. wjgnet.comnih.gov The regulation of MGL is therefore critical in modulating endocannabinoid and eicosanoid signaling pathways. wjgnet.com

Table 1: Factors Modulating Lipase Activity Relevant to this compound Catabolism

| Modulating Factor | Target Lipase(s) | Effect on Lipolysis | Mechanism of Action |

| Hormones | |||

| Catecholamines (Epinephrine, Norepinephrine) | HSL | Stimulation | Activates adenylate cyclase, increasing cAMP and activating PKA, which phosphorylates and activates HSL. wikipedia.orgnih.gov |

| Insulin | HSL | Inhibition | Suppresses lipolysis, reducing substrate availability for MGL. wikipedia.orgnih.gov |

| Glucocorticoids | General Lipolysis | Stimulation | Increases lipolysis, particularly during fasting. nih.gov |

| Cellular Components | |||

| Perilipin | HSL, ATGL | Regulation | Phosphorylation of this lipid-droplet-associated protein by PKA facilitates HSL translocation and access to the lipid droplet. nih.gov |

| Free Fatty Acids | MGL | Inhibition | Product feedback inhibition can occur. |

| Enzyme Structure | |||

| Cysteine Residues (Cys201, Cys208, Cys242) | MGL | Regulation | Critical for catalytic activity; can be targeted by covalent inhibitors. |

Studies on 2-arachidonoylglycerol (2-AG), an endocannabinoid with a 20-carbon fatty acid chain, show that it is metabolized very quickly in vivo. uniprot.org This rapid turnover is essential for its function as a transient signaling molecule. The half-life of 2-AG has been measured in plasma and found to be very short, though it varies by species. For example, in rat plasma, the half-life is approximately 1.0 minute, while in human plasma, it is about 16 minutes. researchgate.net The half-life of unesterified fatty acids in plasma is also on the order of minutes. cuni.cz

The transport particles for dietary lipids, chylomicrons, are also cleared from the circulation very rapidly, with a half-life of less than five minutes in humans. annualreviews.orggusc.lv This rapid processing ensures that lipids are quickly delivered to tissues or the liver.

The turnover of the catabolizing enzyme, MGL, has also been studied. In a study using non-human primates, the turnover half-life of the MGL enzyme in the brain was estimated to be between 3.9 and 6.1 hours. This reflects the synthesis and degradation rate of the enzyme itself, not its substrate. Furthermore, a peripherally restricted MGL inhibitor was found to have a half-life of 4.5 hours in mice, indicating the time scale over which MGL activity can be modulated pharmacologically. nih.gov

Given that this compound is a simple monoacylglycerol, it is expected to be a transient intermediate in lipid metabolism. Its concentration and persistence in any given tissue would be low, reflecting a rapid turnover rate consistent with the efficient action of monoacylglycerol lipase and the dynamic nature of lipid mobilization and signaling.

Table 2: Half-Life of Related Molecules and Enzymes

| Molecule/Enzyme | System/Species | Measured Half-Life | Significance |

| 2-Arachidonoylglycerol (2-AG) | Rat Plasma | ~1.0 minute | Indicates very rapid turnover of a 20-carbon monoacylglycerol. researchgate.net |

| 2-Arachidonoylglycerol (2-AG) | Human Plasma | ~16 minutes | Shows species variation but still reflects rapid catabolism. researchgate.net |

| 1-Arachidonoylglycerol (1-AG) | Human Plasma | ~8 minutes | Demonstrates rapid turnover of another 20-carbon monoacylglycerol isomer. researchgate.net |

| Chylomicrons | Human Plasma | < 5 minutes | Reflects the rapid processing of lipid transport particles. annualreviews.orggusc.lv |

| Monoacylglycerol Lipase (MGL) Enzyme | Non-Human Primate Brain | 3.9 - 6.1 hours | Represents the turnover rate of the catabolizing enzyme itself. |

| MGL Inhibitor (LEI-515) | Mouse (in vivo) | 4.5 hours | Provides a timescale for the pharmacological modulation of MGL activity. nih.gov |

Molecular and Cellular Functions of Monoeicosanoin

Role in Intracellular Lipid Transport and Storage

Monoacylglycerols are key intermediates in lipid metabolism, playing a central role in the absorption, transport, and storage of fats. ontosight.aipnas.org

Contribution to Neutral Lipid Droplet Formation and Dynamics

Neutral lipids, primarily triacylglycerols (TAGs) and sterol esters, are stored within cells in specialized organelles called lipid droplets. wikipedia.orgnih.gov These droplets originate from the endoplasmic reticulum (ER) and serve as dynamic hubs for energy and lipid homeostasis. nih.govmdpi.com The formation of lipid droplets is intrinsically linked to the synthesis of TAGs. nih.gov

Monoeicosanoin, as a monoacylglycerol (MAG), is a direct precursor in the monoacylglycerol pathway for synthesizing diacylglycerol (DAG) and subsequently triacylglycerol (TAG). themedicalbiochemistrypage.orglibretexts.org This pathway is particularly prominent in enterocytes of the intestine for the absorption of dietary fats but is also active in other tissues like the liver. themedicalbiochemistrypage.orgnih.gov The synthesis proceeds through the sequential acylation of the MAG, catalyzed by specific acyltransferase enzymes. pnas.org

Table 1: The Monoacylglycerol Pathway of Triacylglycerol Synthesis

| Step | Substrate(s) | Enzyme | Product | Cellular Location |

| 1 | This compound + Fatty Acyl-CoA | Monoacylglycerol Acyltransferase (MGAT) | Diacylglycerol (DAG) | Endoplasmic Reticulum |

| 2 | Diacylglycerol (DAG) + Fatty Acyl-CoA | Diacylglycerol Acyltransferase (DGAT) | Triacylglycerol (TAG) | Endoplasmic Reticulum |

The accumulation of newly synthesized, hydrophobic TAGs within the ER membrane leads to the budding off of a nascent lipid droplet into the cytoplasm. wikipedia.orgnih.gov Therefore, this compound contributes directly to the pool of substrates required for the synthesis of the neutral lipids that constitute the core of lipid droplets. The dynamics of these droplets, including their growth, are regulated by the balance between TAG synthesis and its breakdown (lipolysis), a process in which MAGs also appear as intermediates. nih.govwjgnet.com

Intercellular Exchange Mechanisms of this compound

Direct intercellular exchange of this compound is not a primary mechanism of lipid transport. Instead, its components are processed and packaged for transport through the aqueous environment of the blood. Following the digestion of dietary triglycerides in the gut, fatty acids and monoacylglycerols like this compound are absorbed by intestinal cells (enterocytes). researchgate.nettandfonline.com

Inside the enterocyte, this compound is rapidly re-esterified back into triacylglycerols via the monoacylglycerol pathway. pnas.orgresearchgate.net These newly synthesized TAGs, along with cholesterol esters and phospholipids (B1166683), are then assembled with proteins (specifically Apolipoprotein B-48) to form large lipoprotein particles called chylomicrons. tandfonline.com These chylomicrons are exocytosed from the enterocyte into the lymphatic system and eventually enter the bloodstream. researchgate.net

Once in circulation, lipoprotein lipase (B570770), an enzyme on the surface of capillary endothelial cells, hydrolyzes the TAGs within the chylomicrons, releasing fatty acids and glycerol (B35011) that can be taken up by peripheral tissues like muscle and adipose tissue for energy or storage. nih.gov While this compound itself is not directly transported between cells, proteins such as Liver Fatty Acid-Binding Protein (LFABP) have been shown to bind monoacylglycerols, suggesting a role in their efficient intracellular transport to the sites of metabolic processing in the liver and intestine. conicet.gov.arnih.gov

Contribution to Cellular Membrane Structure and Fluidity

The lipid composition of cellular membranes is a critical determinant of their physical properties, including fluidity, which in turn affects the function of membrane-embedded proteins. nih.govlaminarpharma.com

Integration within Phospholipid Bilayers

As an amphipathic molecule with a polar glycerol head group and a long, nonpolar hydrocarbon tail, this compound can theoretically integrate into phospholipid bilayers. The defining feature of its tail is the 20-carbon eicosanoic acid, which is a saturated fatty acid (SFA).

The fluidity of a biological membrane is heavily influenced by the packing of its lipid tails. wikipedia.org Saturated fatty acids, lacking double bonds, have relatively straight, flexible chains that can pack together tightly, increasing van der Waals interactions between adjacent chains. libretexts.org This tight packing leads to a more ordered and rigid membrane state, thereby decreasing membrane fluidity. iiarjournals.orgiiarjournals.org In contrast, unsaturated fatty acids have kinks in their tails due to cis-double bonds, which disrupt tight packing and increase membrane fluidity. wikipedia.orglibretexts.org

The incorporation of a long-chain SFA like the one in this compound into the membrane would be expected to decrease its fluidity. laminarpharma.com This effect is more pronounced with longer chain lengths, which increase the potential for stabilizing interactions. libretexts.org

Table 2: Influence of Fatty Acid Type on Membrane Fluidity

| Fatty Acid Characteristic | Example | Effect on Packing | Impact on Membrane Fluidity |

| Saturated (No double bonds) | Eicosanoic Acid (in this compound) | Tightly packed, straight chains | Decreases fluidity (more rigid) |

| Unsaturated (One or more cis-double bonds) | Arachidonic Acid | Loosely packed, kinked chains | Increases fluidity (more fluid) |

Influence on Membrane Protein Function and Localization

Changes in membrane fluidity and lipid composition directly impact the function of integral and peripheral membrane proteins. nih.govacs.org Decreased fluidity, such as that caused by an increased proportion of SFAs, can restrict the rotational and lateral diffusion of membrane proteins, which can be critical for their activity, such as in the case of receptors or enzymes that require conformational changes or interaction with other proteins. wikipedia.orgnih.gov

The properties of the lipid environment can influence ion channels, transporters, and signaling receptors. nih.gov The control of membrane fluidity by lipids like arachidonic acid is known to influence the function of specific membrane proteins involved in cellular signaling. nih.gov Conversely, an increase in membrane rigidity due to high levels of SFAs can alter cellular functions and has been linked to resistance to certain chemotherapeutic agents in cancer cells, likely by affecting drug transport or membrane-associated signaling. iiarjournals.orgiiarjournals.org While direct evidence for this compound is lacking, its integration into membranes would likely contribute to a more rigid environment, thereby potentially modulating the activity and localization of membrane proteins.

Potential as an Intracellular Signaling Intermediate

While best known as metabolic intermediates, certain lipids, including monoacylglycerols and their derivatives, also function as potent signaling molecules. ontosight.aigeeksforgeeks.org

The direct signaling role of this compound itself is not well-established. However, it can serve as a precursor or intermediate in pathways that generate known signaling molecules. ontosight.airesearchgate.net Monoacylglycerol lipase can hydrolyze MAGs to release a free fatty acid and glycerol. nih.govwjgnet.com The fatty acid released from this compound is eicosanoic acid. Saturated fatty acids are generally not considered classical signaling molecules in the same way as polyunsaturated fatty acids, though they can influence cellular processes. nih.gov

A crucial distinction must be made with the eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are a major class of 20-carbon lipid signaling molecules that regulate inflammation and many other physiological processes. microbenotes.comslideshare.net These molecules are synthesized from the 20-carbon polyunsaturated fatty acid, arachidonic acid, not the saturated eicosanoic acid found in this compound. nih.govcreative-proteomics.commetwarebio.com

A more plausible, though speculative, signaling role for this compound is as an intermediate in the synthesis of other lipid second messengers. Through the action of monoacylglycerol acyltransferase (MGAT), this compound is converted to diacylglycerol (DAG). pnas.orgnih.gov DAG is a well-characterized second messenger that remains in the plasma membrane after being produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). geeksforgeeks.orgscivisionpub.com DAG activates key signaling proteins, most notably protein kinase C (PKC), which in turn phosphorylates numerous downstream targets to regulate processes like cell growth, differentiation, and metabolism. scivisionpub.comjst.go.jp Furthermore, the phosphorylation of DAG by diacylglycerol kinases (DGKs) produces another signaling lipid, phosphatidic acid (PA). mdpi.comfrontiersin.org Therefore, by contributing to the cellular pool of DAG, this compound could indirectly influence these critical signaling cascades.

Direct or Indirect Engagement with Signaling Pathways

Monoacylglycerols are key players in lipid signaling, acting as precursors for other lipids or as signaling molecules themselves. creative-proteomics.com The hydrolysis of MAGs by enzymes like monoacylglycerol lipase (MGL) releases free fatty acids and glycerol, which can enter various metabolic and signaling cascades. ontosight.aiabcam.com For instance, the breakdown of the endocannabinoid 2-AG releases arachidonic acid, a precursor for prostaglandins (B1171923), thereby linking the endocannabinoid system to eicosanoid signaling pathways. researchgate.netnih.govnih.gov

More recently, saturated 1-monoacylglycerols have been identified as important signaling molecules in their own right. researchgate.net Studies have shown that 1-MAGs with saturated fatty acids, such as those similar in structure to this compound, are involved in the regulation of crucial metabolic processes like insulin (B600854) secretion and the browning of adipose tissue. researchgate.netdoi.org This suggests their engagement in signaling pathways that control cellular energy homeostasis and metabolic health. nih.govontosight.ai

Receptor-Mediated Actions (e.g., Nuclear Receptors like PPARs, if applicable to saturated monoacylglycerols)

A significant mechanism for the action of saturated monoacylglycerols is through direct interaction with nuclear receptors. Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism. redalyc.orguchile.cl Research has demonstrated that saturated 1-monoacylglycerols, specifically 1-MAGs with C16:0 and C18:0 fatty acids, can directly bind to and activate both PPARα and PPARγ. researchgate.netdoi.org This activation is a key receptor-mediated action for this class of lipids. nih.gov While long-chain polyunsaturated fatty acids are generally more potent activators, saturated fatty acid derivatives also contribute to the modulation of these receptors. uchile.clresearchgate.net The activation of PPARs by saturated MAGs provides a direct link between these lipids and the transcriptional control of metabolic networks. researchgate.netdoi.org

| Monoacylglycerol Type | Target Receptor | Effect | Reference |

|---|---|---|---|

| Saturated 1-Monoacylglycerols (e.g., C16:0, C18:0) | PPARα (Peroxisome Proliferator-Activated Receptor Alpha) | Direct binding and activation | researchgate.netdoi.org |

| Saturated 1-Monoacylglycerols (e.g., C16:0, C18:0) | PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) | Direct binding and activation | researchgate.netdoi.org |

Modulation of Enzymatic Activities by this compound

The following subsections address the potential for this compound to directly modulate the activity of other enzymes.

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site (the allosteric site), causing a conformational change that alters the enzyme's activity. byjus.comkhanacademy.org Based on a review of the available scientific literature, there is currently no direct evidence to suggest that this compound or other saturated monoacylglycerols function as allosteric regulators of key metabolic enzymes. Research in this area has primarily focused on the enzymes that metabolize monoacylglycerols, rather than modulation by them. nih.govresearchgate.net

Similarly, there is a lack of specific research findings demonstrating that this compound acts as a direct inhibitor, either as a substrate or a product, of key metabolic enzymes. Enzyme inhibition by pathway products is a common feedback mechanism, but this role has not been documented for saturated monoacylglycerols in the reviewed literature.

Influence on Gene Expression and Cellular Processes

Dietary fats and their metabolites are known to have profound effects on gene expression, thereby influencing metabolism, cell growth, and differentiation. researchgate.net Fatty acids can modulate gene expression through several mechanisms, including the direct activation of transcription factors. slu.se

The ability of saturated 1-monoacylglycerols to bind and activate PPARα and PPARγ is a primary mechanism through which they influence gene expression. researchgate.netdoi.org As lipid-responsive transcription factors, PPARs control the expression of a multitude of genes that are critical for metabolic homeostasis. redalyc.orgebi.ac.uk

Upon activation by a ligand like a saturated MAG, PPARs form a heterodimer with the Retinoid X Receptor (RXR). slu.se This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating or suppressing their transcription. slu.seplos.org

The activation of PPARα by saturated MAGs can lead to the upregulation of genes involved in fatty acid catabolism, including those for β-oxidation. redalyc.orgwustl.edu Concurrently, activation of PPARγ is a key driver of adipogenesis (the differentiation of fat cells) and the regulation of lipid storage. doi.orguchile.cl Therefore, by acting on these transcription factors, saturated monoacylglycerols like this compound can be inferred to play a role in modulating the genetic programs that govern lipid metabolism and storage. researchgate.netdoi.org Other major lipid-responsive transcription factors include Sterol Regulatory Element-Binding Proteins (SREBPs), which are primarily involved in cholesterol and fatty acid synthesis. frontiersin.org While fatty acids are known to regulate SREBPs, a direct role for saturated monoacylglycerols in this process is less clearly defined than their role with PPARs. researchgate.netfrontiersin.org

| Transcription Factor | Effect of Saturated MAGs | Downstream Cellular Process | Reference |

|---|---|---|---|

| PPARα | Direct activation | Increased fatty acid oxidation, lipolysis | researchgate.netdoi.orgredalyc.org |

| PPARγ | Direct activation | Adipocyte differentiation, lipid storage, adipocyte browning | researchgate.netdoi.orguchile.cl |

| SREBPs | Regulation not clearly defined for MAGs | Fatty acid and cholesterol synthesis | researchgate.netfrontiersin.org |

Effects on Cell Growth, Differentiation, and Apoptosis

Scientific literature to date lacks specific mechanistic studies detailing the direct effects of the chemical compound this compound on cell growth, differentiation, and apoptosis. While research into the broader categories of lipids to which this compound belongs, such as monoglycerides (B3428702) and fatty acids, provides a general understanding of how these molecules can influence cellular processes, direct evidence for this compound's specific roles is not presently available.

Eicosanoids, which are signaling molecules derived from the metabolism of 20-carbon fatty acids like eicosanoic acid (the fatty acid component of this compound), are known to play complex and often contradictory roles in the regulation of cell fate. nih.govfrontiersin.orgnih.govnih.govfrontiersin.org These roles are highly dependent on the specific eicosanoid, the cell type, and the physiological or pathological context. nih.govfrontiersin.org

General Effects of Related Lipid Classes:

Cell Differentiation: Lipids are known to be involved in the complex processes of cell differentiation. Eicosanoids, for example, can influence the differentiation of various cell types, including immune cells and stem cells. frontiersin.orgnih.govnih.govfrontiersin.org The differentiation of odontogenic cells, for instance, involves intricate molecular interactions that can be influenced by lipid mediators. frontiersin.org However, the specific contribution of this compound to these processes has not been elucidated.

Apoptosis: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and is tightly regulated by a variety of signaling molecules, including lipids. youtube.comnih.gov Certain fatty acids and their metabolites can induce apoptosis in cancer cells, making them a subject of interest in cancer research. nih.govmdpi.com The mechanisms often involve the modulation of key apoptotic pathways. youtube.com Again, specific data on how this compound might trigger or inhibit apoptosis are absent from the current body of scientific literature.

Data on Related Compounds:

To illustrate the diverse effects of related lipid molecules, the following table summarizes findings on different fatty acids and their derivatives. It is crucial to note that these findings cannot be directly extrapolated to this compound.

| Compound/Class | Cell Line(s) | Observed Effect | Reference |

| Glycerol | BHK, CHO, HBL, MCF-7, human glioma | Inhibition of cell proliferation | nih.gov |

| 15-LOX-1 (enzyme) | HCT-116, HT-29 colon cancer | Decreased cell proliferation, increased apoptosis | nih.gov |

| Prostaglandin E2 (PGE2) | Colon and lung cancer cells | Induction of proliferation | nih.gov |

| Docosahexaenoic acid (DHA) | Bovine muscle satellite cells | Promotion of myotube formation and differentiation | researchgate.net |

Advanced Analytical Methodologies for Monoeicosanoin Profiling and Quantification

Sample Preparation and Extraction Strategies from Biological Matrices

The initial and most critical step in the analysis of monoeicosanoin is the effective extraction from complex biological matrices while preserving its native state. caymanchem.comnih.gov The primary goals of sample preparation are to isolate this compound from interfering substances, concentrate the analyte to detectable levels, and prevent its degradation and isomerization. nih.govmdpi.com

Commonly employed extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govcaymanchem.com LLE methods, such as those based on the Folch or Bligh and Dyer procedures, utilize immiscible organic solvents to partition lipids from the aqueous phase. caymanchem.commdpi.com SPE, on the other hand, offers high extraction yields, selectivity, and cost-effectiveness by using a solid sorbent to retain and then elute the analyte. nih.gov C18 and Oasis HLB cartridges are frequently used for the extraction of eicosanoids and related lipids. caymanchem.comnih.gov

Optimization for Different Tissue Types and Biofluids

The choice and optimization of the extraction method heavily depend on the nature of the biological sample.

Tissues: Solid tissues require an initial homogenization step, which can unfortunately activate enzymes that degrade this compound. mdpi.com To counteract this, samples should be rapidly snap-frozen upon collection and kept on ice during processing. caymanchem.com The Bligh and Dyer method is a common LLE technique for tissue extraction. mdpi.com

Biofluids: For liquid samples like plasma, serum, and bronchoalveolar lavage fluid (BALF), protein precipitation is often the first step to remove the bulk of proteinaceous material. nih.govmdpi.comnih.gov This is typically achieved by adding organic solvents. Following precipitation, LLE or SPE can be employed for further purification and concentration. nih.govcaymanchem.com For plasma analysis, the addition of lipase (B570770) inhibitors like Orlistat can minimize the ex vivo formation of monoacylglycerols. upf.edu

A comparison of common extraction techniques for different biological matrices is presented in Table 1.

| Biological Matrix | Common Extraction Techniques | Key Considerations |

| Solid Tissues | Homogenization followed by Liquid-Liquid Extraction (e.g., Bligh and Dyer) | Rapid freezing to prevent enzymatic degradation. caymanchem.commdpi.com |

| Plasma/Serum | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction | Addition of lipase inhibitors to prevent ex vivo formation. nih.govupf.edu |

| Urine | Solid-Phase Extraction | Adjusting pH to optimize recovery. |

| Cell Cultures | Direct extraction with organic solvents | Quenching of metabolic activity prior to extraction. |

| Bronchoalveolar Lavage Fluid (BALF) | Solid-Phase Extraction | Concentration of dilute samples. nih.gov |

Mitigation of Ex Vivo Degradation and Isomerization

This compound is susceptible to both enzymatic degradation and chemical isomerization, which can significantly impact the accuracy of quantitative analysis. nih.govnih.gov

Degradation: The primary enzyme responsible for the degradation of monoacylglycerols like this compound is monoacylglycerol lipase (MGL). escholarship.orgcri1149.frnih.gov To prevent enzymatic breakdown, samples should be handled at low temperatures (e.g., on ice) and rapidly processed. caymanchem.com The addition of enzyme inhibitors, such as Orlistat for lipases, is a crucial step, particularly for plasma samples. upf.edu Furthermore, adding antioxidants like butylated hydroxytoluene (BHT) can prevent oxidation. nih.gov The use of stable isotope-labeled internal standards added at the earliest stage of sample preparation can correct for any loss during the extraction process. caymanchem.com

Isomerization: A significant challenge in monoacylglycerol analysis is the acyl migration from the sn-2 position to the more stable sn-1 or sn-3 positions, a process known as isomerization. nih.govunit.no This can be catalyzed by factors such as temperature, pH, and the type of solvent used. unit.no To minimize isomerization, it is recommended to keep samples on ice and use extraction methods that avoid harsh conditions. caymanchem.com A single-phase extraction using methyl tert-butyl ether has been shown to reduce acyl migration. nih.govnih.gov Derivatization at low temperatures can also stabilize the regiospecificity of monoglycerides (B3428702). nih.govnih.govacs.org

Chromatographic Techniques for this compound Separation

Chromatography is essential for separating this compound from other structurally similar lipids prior to detection. metwarebio.comnih.gov This separation is crucial for accurate identification and quantification, especially when dealing with complex biological extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used chromatographic techniques for the analysis of eicosanoids and related compounds. nih.govnih.govmetwarebio.com These methods separate analytes based on their polarity. metwarebio.com

HPLC: Reverse-phase HPLC, using a C18 column, is commonly employed for the separation of this compound and other eicosanoids. nih.govnih.gov

UPLC: UPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times, due to the use of smaller stationary phase particles. nih.govsemanticscholar.org UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has become a powerful tool for the comprehensive profiling of eicosanoids in various biological samples. nih.govsemanticscholar.org

A typical UPLC-MS/MS method for eicosanoid analysis can separate a wide range of compounds in a single run, providing detailed information on lipid mediator profiles. nih.govnih.gov

Gas Chromatography (GC) for Derivatized this compound

Gas chromatography is another powerful technique for lipid analysis, but it requires that the analytes be volatile and thermally stable. ub.edu Since this compound is not inherently volatile, it must first be chemically modified through a process called derivatization. jfda-online.comnih.gov

Common derivatization methods for fatty acids and their derivatives include methylation to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) ethers. unit.nojfda-online.commdpi.com The resulting derivatives are more volatile and can be readily analyzed by GC. nih.gov Derivatization with a TMS group also has the added benefit of preventing isomerization during the analysis. unit.no

GC coupled with mass spectrometry (GC-MS) provides excellent separation and structural information. jfda-online.comlipidmaps.orgifremer.fr The choice of derivatization reagent and GC column is critical for achieving optimal separation and sensitivity. jfda-online.comgcms.cz

Mass Spectrometry Applications for this compound Identification and Quantification

Mass spectrometry (MS) is the cornerstone of modern lipid analysis, offering unparalleled sensitivity and specificity for the identification and quantification of molecules like this compound. metwarebio.comcreative-proteomics.commdpi.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a robust platform for lipidomics research. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable. ub.edu In this technique, a specific precursor ion corresponding to the mass of this compound is selected and then fragmented to produce a unique pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its unambiguous identification even in complex mixtures. nih.govacs.org

For quantification, a technique called multiple reaction monitoring (MRM) is often used. nih.gov In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte of interest and a stable isotope-labeled internal standard. nih.govsemanticscholar.org This approach provides highly sensitive and accurate quantification. nih.gov

The development of dynamic multiple reaction monitoring (dMRM) has further enhanced the capabilities of targeted MS, allowing for the profiling of a large number of eicosanoids and fatty acids in a single analysis. mdpi.com

An overview of MS-based approaches for this compound analysis is provided in Table 2.

| Technique | Principle | Advantages |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. metwarebio.comcreative-proteomics.com | High sensitivity, high selectivity, suitable for a wide range of compounds, allows for simultaneous analysis of multiple analytes. metwarebio.comub.edu |

| UPLC-MS/MS | Utilizes ultra-performance liquid chromatography for enhanced separation before MS/MS detection. nih.govsemanticscholar.org | Improved resolution, faster analysis times, and higher sensitivity compared to HPLC-MS/MS. nih.govsemanticscholar.org |

| GC-MS | Gas chromatography separation of derivatized analytes followed by mass spectrometry. jfda-online.comlipidmaps.org | Excellent separation efficiency for volatile compounds, provides detailed structural information. jfda-online.com |

| Shotgun Lipidomics | Direct infusion of the lipid extract into the mass spectrometer without prior chromatographic separation. nih.govnih.gov | High-throughput analysis, but can be limited by isobaric and isomeric interferences. Requires derivatization to differentiate regioisomers. nih.govacs.org |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural elucidation of lipids like this compound. mdpi.com This method involves multiple stages of mass analysis, typically by selecting a precursor ion of interest and subjecting it to fragmentation to generate product ions. researchgate.net The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. researchgate.net

For monoacylglycerols (MAGs) such as this compound, electrospray ionization (ESI) is commonly used to generate protonated molecules, [M+H]+. nih.govnih.gov Under low collision energy, a characteristic fragmentation of MAGs is the neutral loss of the glycerol (B35011) head group, resulting in a fragment ion corresponding to the fatty acid. nih.govnih.gov This fragmentation is crucial for identifying the acyl chain composition of the this compound.

The fragmentation process can be influenced by the position of the acyl group on the glycerol backbone (sn-1 or sn-2), although distinguishing between these positional isomers can be challenging. Specific fragmentation pathways, such as charge-remote fragmentation, can provide clues to the location of double bonds and other functional groups within the eicosanoyl chain. researchgate.net The analysis of fragmentation patterns, often aided by comparison to spectral libraries and standards, allows for the confident structural assignment of this compound. researchgate.net

Table 1: Characteristic MS/MS Fragments of Monoacylglycerols

| Precursor Ion | Characteristic Fragment Ion | Structural Information Gained |

| [M+H]+ | [M+H - H₂O]+ | Loss of a water molecule |

| [M+H]+ | [Fatty Acylium Ion]+ | Identification of the fatty acid chain |

| [M-H]- | [M-H - H₂O - CO₂]- | Common fragment in negative ion mode for related lipids. nih.gov |

This table provides a generalized overview of fragmentation for monoacylglycerols. Specific fragmentation patterns for this compound may vary based on instrumental conditions.

Targeted Lipidomics Approaches for Quantitative Analysis

Targeted lipidomics focuses on the precise measurement of a predefined set of lipid molecules, including this compound. mdpi.comsciex.com This approach offers high sensitivity and specificity, making it ideal for quantifying low-abundance lipids in complex biological samples. sciex.comub.edu Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used platform for targeted lipidomics. mdpi.comsciex.com

In a typical targeted workflow, chromatographic separation, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), is employed to separate this compound from other lipid classes and isomers prior to mass spectrometric detection. acs.orgaocs.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. sciex.com This highly selective detection method minimizes interferences from the sample matrix, leading to accurate quantification. sciex.com

The development of a targeted method requires careful optimization of several parameters, including chromatographic conditions and mass spectrometric settings, to achieve the desired sensitivity and selectivity. nih.gov The use of isotopically labeled internal standards is crucial for correcting for variations in sample preparation and instrument response, thereby enabling accurate and precise quantification. nih.gov

Table 2: Key Parameters in Targeted Lipidomics of this compound

| Parameter | Description | Importance for this compound Analysis |

| Chromatography | Separation of analytes prior to MS detection. | Resolves this compound from isomeric and isobaric lipids. |

| Ionization Source | Generates ions from the analyte molecules (e.g., ESI). | Efficiently ionizes this compound for MS detection. |

| Scan Mode | Method of MS data acquisition (e.g., MRM). | Provides high selectivity and sensitivity for quantification. |

| Internal Standard | A labeled analog of the analyte added to samples. | Corrects for analytical variability, ensuring accuracy. |

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Ion Mobility MS)

Recent advancements in mass spectrometry have further enhanced the capabilities for this compound analysis.

High-Resolution Mass Spectrometry (HRMS) , utilizing analyzers like Orbitrap and time-of-flight (TOF), provides highly accurate mass measurements (typically <5 ppm error). mdpi.comavantiresearch.com This accuracy allows for the confident determination of the elemental composition of this compound, which is critical for distinguishing it from other lipids with the same nominal mass. avantiresearch.comnih.gov HRMS can be used in both untargeted and targeted workflows, offering a comprehensive view of the lipidome while maintaining quantitative accuracy. thermofisher.comwaters.com The high resolving power of these instruments is essential for separating the isotopic peaks of this compound from interfering isobaric species. avantiresearch.com

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions. mdpi.comrsc.org In IM-MS, ions are drifted through a gas-filled cell, and their mobility is measured as a collision cross-section (CCS) value. nih.govmdpi.com This additional separation can resolve isomeric lipids, including positional isomers of this compound, that may not be separable by chromatography or mass-to-charge ratio alone. mdpi.comnih.gov The combination of retention time, accurate mass, MS/MS fragmentation, and CCS provides an unparalleled level of confidence in lipid identification. mdpi.com

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (ID-MS) is considered the gold standard for achieving absolute quantification of molecules, including this compound. nih.govnih.gov This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. nih.gov

The isotopically labeled this compound standard is added to the sample at a known concentration at the beginning of the analytical workflow. nih.gov Because the internal standard and the endogenous analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both equally. nih.gov By measuring the ratio of the signal from the endogenous this compound to that of the known amount of the internal standard, a highly accurate and precise absolute concentration can be determined. rsc.org This approach corrects for matrix effects and other sources of analytical variability, which is a significant advantage over methods that rely on external calibration. diva-portal.org

Bioanalytical Method Validation for this compound Quantification

To ensure the reliability and reproducibility of quantitative data for this compound, the analytical method must undergo rigorous validation. europa.eueuropa.eu Bioanalytical method validation is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose. jgtps.comaustinpublishinggroup.com The validation process assesses several key parameters as outlined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). europa.euacs.org

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jgtps.com

Accuracy: The closeness of the measured concentration to the true concentration. acs.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. acs.org This includes intra- and inter-day precision.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. acs.org